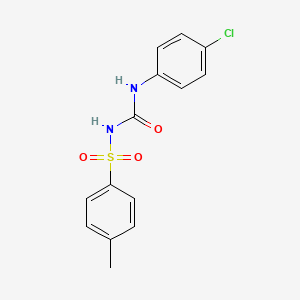

1-(4-Chlorophenyl)-3-((4-methylphenyl)sulfonyl)urea

Vue d'ensemble

Description

LY 181984 is an antitumor sulfonylurea.

Activité Biologique

1-(4-Chlorophenyl)-3-((4-methylphenyl)sulfonyl)urea, also known as N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)urea (MPCU), has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and highlights significant research findings related to its biological activity.

The compound exhibits its biological effects primarily through interactions with specific molecular targets, particularly enzymes and receptors. The sulfonyl group is notable for forming strong interactions with amino acid residues in proteins, which can lead to either inhibition or activation of enzymatic activity. Additionally, the presence of the phenylethyl group enhances the compound's ability to penetrate cell membranes, thereby increasing its efficacy against various biological targets .

Antitumor Activity

MPCU has demonstrated promising antitumor properties across various studies. In vitro studies on human colon adenocarcinoma cells indicated a significant concentration of the drug within mitochondria, suggesting that mitochondrial targeting may be a critical aspect of its mechanism. The drug was shown to inhibit NADH oxidase activity in HeLa cells, with an IC50 value around 50 nM, indicating potent antitumor effects at low concentrations .

Antimicrobial Properties

Research has highlighted the antimicrobial activity of MPCU against several bacterial strains. In particular, it exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains such as Escherichia coli and Staphylococcus aureus. The compound's effectiveness as an acetylcholinesterase inhibitor further underscores its potential in treating infections .

Enzyme Inhibition

MPCU has been studied for its inhibitory effects on various enzymes. It showed strong inhibitory activity against urease and acetylcholinesterase, with some derivatives demonstrating IC50 values significantly lower than standard inhibitors. For instance, certain synthesized analogs exhibited IC50 values ranging from 0.63 µM to 6.28 µM for acetylcholinesterase inhibition, which is an important target in neurodegenerative diseases .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of MPCU:

Case Studies

- Antitumor Efficacy : A study demonstrated that MPCU caused significant morphological changes in mitochondria within 24 hours of treatment in cancer cells, indicating a potential pathway for inducing apoptosis in tumor cells .

- Enzyme Inhibition : Another investigation focused on the synthesis of derivatives of MPCU that showed enhanced enzyme inhibition properties compared to traditional inhibitors, paving the way for new therapeutic agents in treating conditions like Alzheimer’s disease .

Applications De Recherche Scientifique

Chemical Properties and Structure

1-(4-Chlorophenyl)-3-((4-methylphenyl)sulfonyl)urea has the molecular formula and a molecular weight of 324.79 g/mol. The compound features a chlorophenyl group and a methylphenylsulfonyl group attached to a urea moiety, which contributes to its unique chemical properties.

Research has indicated that this compound exhibits notable biological activities, particularly in cancer research:

- Antitumor Activity : Studies have shown that this compound can bind covalently to DNA, specifically at the N7 position of guanine, disrupting DNA replication and transcription processes. This mechanism is similar to other chemotherapeutic agents, making it a candidate for further investigation in cancer therapy .

- Cellular Pharmacology : In vitro studies on human colon adenocarcinoma cells demonstrated that this compound accumulates rapidly within the cells, suggesting it may have significant intracellular effects that could enhance its therapeutic efficacy .

Therapeutic Applications

The therapeutic potential of this compound is being explored in several areas:

- Cancer Treatment : Its ability to inhibit cancer cell proliferation makes it a candidate for development as an anticancer drug. For instance, derivatives of this compound have shown promising results against various cancer cell lines, including A549 and HCT-116 .

- Diabetes Management : Similar compounds within the sulfonamide class are known for their role in managing diabetes by enhancing insulin secretion from pancreatic beta cells. This suggests potential applications in diabetes treatment as well .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(4-Methylphenyl)-3-(4-chlorophenyl)sulfonamide | Similar sulfonamide structure | Different biological activity |

| 1-(4-Chlorophenyl)-3-(phenylsulfonyl)urea | Contains a phenyl instead of methylphenyl | Varies in potency against certain cancers |

| N-(4-Methylphenylsulfonyl)-N-(4-chlorophenyl)urea | Similar urea linkage | Different pharmacokinetics |

This table highlights how variations in substituents can significantly affect biological activity and therapeutic potential.

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-3-(4-methylphenyl)sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O3S/c1-10-2-8-13(9-3-10)21(19,20)17-14(18)16-12-6-4-11(15)5-7-12/h2-9H,1H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIDHZBOHMNTNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192669 | |

| Record name | LY 181984 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3955-50-8 | |

| Record name | LY 181984 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003955508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY 181984 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.